1-(difluoromethyl)-5-methyl-N,N-di(prop-2-en-1-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Allylation: The final step involves the allylation of the nitrogen atoms using allyl bromide or allyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N4,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Allyl bromide, allyl chloride, thiols, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used to study enzyme inhibition, protein interactions, and cellular pathways due to its potential bioactivity.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. Its sulfonamide group is known for its presence in various pharmacologically active compounds.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The difluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The allyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N~4~,N~4~-Diallyl-1-(trifluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- N~4~,N~4~-Diallyl-1-(chloromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- N~4~,N~4~-Diallyl-1-(bromomethyl)-5-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N~4~,N~4~-Diallyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs with different halomethyl groups. The difluoromethyl group can influence the compound’s reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2N3O2S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N,N-bis(prop-2-enyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H15F2N3O2S/c1-4-6-15(7-5-2)19(17,18)10-8-14-16(9(10)3)11(12)13/h4-5,8,11H,1-2,6-7H2,3H3 |
InChI Key |
KEGPISHMJOVQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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